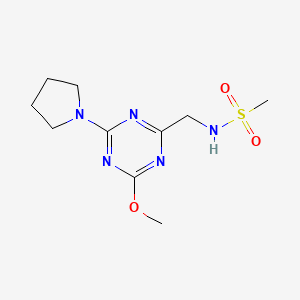

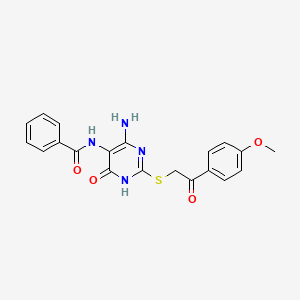

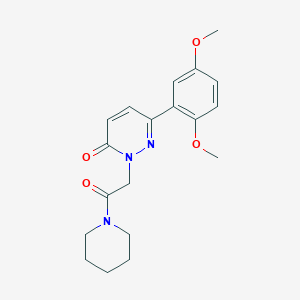

![molecular formula C23H22N6O2S B2605659 Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1207039-98-2](/img/structure/B2605659.png)

Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H22N6O2S and its molecular weight is 446.53. The purity is usually 95%.

BenchChem offers high-quality Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photovoltaics and Fluorescent Sensors

The BTZ motif has been extensively studied as an electron donor–acceptor (D–A) system . Initially investigated for photovoltaic applications and as fluorescent sensors, BTZ derivatives have shown promise due to their unique electronic properties. Researchers have explored their use in solar cells and as molecular probes for detecting specific analytes .

Visible-Light Organophotocatalysts

While BTZ compounds have been well-researched in other contexts, their potential as visible-light organophotocatalysts has not received in-depth study until recently. A library of 26 D–A compounds based on the BTZ group was synthesized and characterized. By systematically varying donor groups while keeping the BTZ acceptor group consistent, researchers modified the photocatalyst’s optoelectronic and photophysical properties. These photocatalysts were validated using a Minisci-type decarboxylative alkylation reaction under both batch and continuous flow conditions .

Drug Discovery and Design

Thiadiazole derivatives, including BTZ-based compounds, play a crucial role in molecular docking studies . These studies predict binding energies and interactions with biological targets, making them significant in drug discovery and design. The utilization of BTZ derivatives in this context underscores their potential as valuable tools for identifying novel therapeutic agents.

Cancer Photodynamic Therapy (PDT)

In the field of cancer imaging-guided photodynamic therapy (PDT), there is growing interest in developing dual-targeting photosensitizers with near-infrared (NIR) emission, efficient reactive oxygen species (ROS) generation, good phototoxicity, and biocompatibility. Recent research has explored a novel positively charged amphiphilic organic compound based on the DA-π-A structure , which includes the BTZ core. Such compounds hold promise for targeted cancer treatment using light activation .

Ternary Perovskite Solar Cells (PSCs)

Researchers have employed a simple small molecule called 4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (BTF) as a second acceptor material in ternary perovskite solar cells (PSCs) . BTF enhances the efficiency of these solar cells, demonstrating the potential of BTZ-based compounds in renewable energy applications .

Mécanisme D'action

Target of Action

The compound “Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone” belongs to the class of benzo[c][1,2,5]thiadiazoles . Compounds in this class have been researched for use in photovoltaics or as fluorescent sensors . Therefore, the primary targets of this compound could be related to these applications.

Mode of Action

The mode of action of this compound could involve interactions with its targets that result in changes in fluorescence or energy transfer . This is based on the known properties of other benzo[c][1,2,5]thiadiazoles .

Biochemical Pathways

The affected pathways and their downstream effects would depend on the specific targets of the compound. Given the potential applications in photovoltaics and fluorescence sensing, the compound might interact with pathways related to light absorption and energy transfer .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For compounds used in photovoltaics and fluorescence sensing, the effects might include changes in energy states or fluorescence signals .

Action Environment

Environmental factors such as light conditions, temperature, and pH could influence the action, efficacy, and stability of the compound. For example, light conditions would be particularly important for a compound used in photovoltaics or fluorescence sensing .

Propriétés

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O2S/c1-2-31-18-6-3-16(4-7-18)19-9-10-22(25-24-19)28-11-13-29(14-12-28)23(30)17-5-8-20-21(15-17)27-32-26-20/h3-10,15H,2,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIABITHWQWNEMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

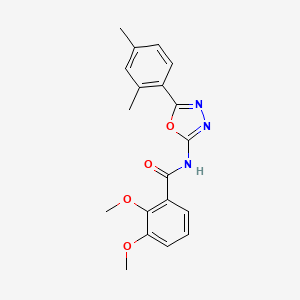

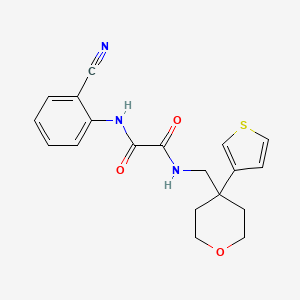

![(1S,3R)-3-[[(2R)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2605577.png)

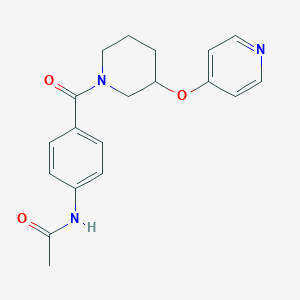

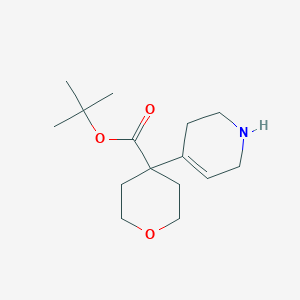

![[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2605581.png)

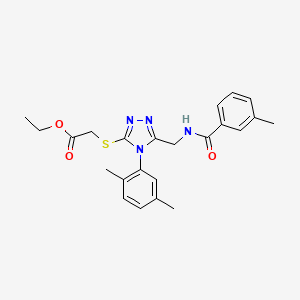

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2605591.png)

![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol](/img/structure/B2605595.png)